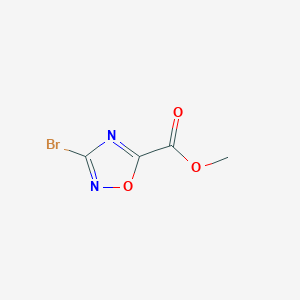

Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O3/c1-9-3(8)2-6-4(5)7-10-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAEXVONZGWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoximes with carboxylic acid derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

Nucleophilic Substitution: Formation of substituted oxadiazoles.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its bromine atom enhances electrophilicity, facilitating substitution reactions that are crucial in organic synthesis. This compound is often used to create derivatives with varied functional groups, expanding the range of accessible chemical entities.

2. Synthesis of Oxadiazole Derivatives

The compound is integral in the synthesis of various oxadiazole derivatives, which are known for their diverse biological activities. For instance, researchers have successfully synthesized 2,5-dialkyl-1,3,4-oxadiazoles using this compound as a precursor, showcasing its utility in generating compounds with potential pharmaceutical applications .

Biological Applications

1. Antimicrobial and Antiviral Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial and antiviral activities. This compound has been evaluated for its potential against various pathogens. Studies have shown that modifications to the oxadiazole ring can enhance biological activity, making it a candidate for further development in antimicrobial agents .

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. This compound and its derivatives have demonstrated activity against multiple cancer cell lines. For example, compounds derived from this oxadiazole have shown promising results with IC50 values indicating potent antiproliferative effects against human colon adenocarcinoma and breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HT-29 (Colon) | 92.4 |

| Derivative B | MCF-7 (Breast) | 15.63 |

| Derivative C | A549 (Lung) | 0.11 |

Medicinal Applications

1. Pharmaceutical Intermediates

this compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for developing drugs targeting specific diseases such as cancer and infections caused by resistant bacteria .

2. Neuroprotective and Anti-inflammatory Agents

Research has identified oxadiazoles as promising candidates for neuroprotection and anti-inflammatory applications. This compound has been highlighted for its potential in these areas due to its structural properties that allow interaction with biological targets involved in neurodegenerative processes .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated several derivatives of this compound against a panel of cancer cell lines including HT-29 and MCF-7. The results indicated that specific modifications could significantly enhance cytotoxicity and selectivity toward cancer cells .

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing new derivatives from this compound and assessing their biological activities against bacterial strains and cancer cell lines. The findings suggested that certain derivatives exhibited enhanced activity compared to existing treatments .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine and ester groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-Bromo-1,2,4-Oxadiazole-5-Carboxylate

- Molecular Formula : C₅H₅BrN₂O₃

- Molecular Weight : 221.01 g/mol

- Key Differences: Ethyl ester instead of methyl, increasing lipophilicity and molecular weight. Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Applications : Used interchangeably with the methyl analog in coupling reactions; priced at ¥89.00/100 mg (China) .

Ethyl 3-Cyclopentyl-1,2,4-Oxadiazole-5-Carboxylate

- Molecular Formula : C₁₀H₁₄N₂O₃

- Molecular Weight : 210.23 g/mol (calculated)

- Key Differences: Cyclopentyl substituent at position 3, introducing steric bulk and reducing electrophilicity compared to bromine. Physical State: Liquid at room temperature, unlike solid brominated analogs . Stability: Stable under normal conditions but incompatible with strong oxidizers .

- Applications: Suitable for applications requiring non-halogenated, sterically hindered intermediates.

3-(3-Bromophenyl)-5-Methyl-1,2,4-Oxadiazole

- Molecular Formula : C₉H₇BrN₂O

- Molecular Weight : 239.07 g/mol

- Key Differences: Bromine on a phenyl ring (meta position) instead of directly on the oxadiazole. Electronic Effects: Bromine’s electron-withdrawing effect is less pronounced on the oxadiazole core, altering reactivity in cross-couplings.

- Applications : Useful in synthesizing biaryl structures via Suzuki-Miyaura reactions.

Methyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 204.18 g/mol

- Key Differences :

- Phenyl substituent at position 3, providing a planar aromatic system but lacking bromine’s leaving-group capability.

- Reactivity : Less reactive in substitution reactions but more stable.

- Applications: Employed as a non-halogenated precursor in drug discovery.

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 3/5) | Physical State | Key Reactivity Features |

|---|---|---|---|---|---|

| Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | C₄H₃BrN₂O₃ | 207.01 | Br/COOCH₃ | Solid | High electrophilicity; Suzuki coupling |

| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | C₅H₅BrN₂O₃ | 221.01 | Br/COOC₂H₅ | Solid | Slower ester hydrolysis; similar hazards |

| Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate | C₁₀H₁₄N₂O₃ | 210.23 | Cyclopentyl/COOC₂H₅ | Liquid | Steric hindrance; oxidizer-sensitive |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇BrN₂O | 239.07 | 3-BrC₆H₄/CH₃ | Solid | Aryl bromide reactivity; meta substitution |

| Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | C₁₀H₈N₂O₃ | 204.18 | C₆H₅/COOCH₃ | Solid | Stable; limited substitution reactivity |

Biological Activity

Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug discovery, mechanisms of action, and comparative studies with similar compounds.

This compound is characterized by the presence of a bromine atom at the 3-position and an ester group at the 5-position of the oxadiazole ring. Its molecular formula is CHBrNO, with a molecular weight of approximately 221.02 g/mol. The compound is synthesized through various methods that typically involve the reaction of appropriate carboxylic acids with nitriles or other precursors under acidic or basic conditions.

Biological Activity

This compound exhibits a range of biological activities that have been explored in recent studies:

- Anticancer Activity : The compound has been identified as a potential anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (MEL-8) cells. The mechanism involves the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against a variety of pathogens. Its efficacy is attributed to the reactive bromine atom and ester group, which enhance its interaction with biological targets .

- Enzyme Inhibition : this compound acts as an inhibitor for several enzymes involved in disease pathways. This includes inhibition of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and metabolic processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by modulating key proteins involved in cell survival and death .

- Enzyme Interaction : The bromine atom facilitates strong interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions.

Comparative Studies

To understand the unique features of this compound, it is essential to compare it with related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1,2,4-Oxadiazole | Lacks bromine and ester groups | Limited bioactivity |

| Ethyl 3-bromo-1,2,4-oxadiazole | Similar structure but ethyl group | Moderate antimicrobial activity |

| 3-Bromo-1,2,5-Oxadiazole | Different regioisomer | Varying anticancer effects |

The presence of both bromine and ester groups in this compound enhances its reactivity and versatility compared to other oxadiazoles.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of methyl 3-bromo-1,2,4-oxadiazole exhibited IC values ranging from 0.65 to 15.63 µM against various cancer cell lines. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis in MCF-7 cells .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against resistant strains of bacteria and fungi. The compound showed significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between hydroxylamine derivatives and carboxylic acid precursors, followed by bromination. For example, ethyl oxadiazole analogs are synthesized via a two-step process: (1) formation of the oxadiazole core using nitrile oxides or amidoximes under reflux conditions, and (2) bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF . Optimization focuses on temperature (60–80°C), reaction time (4–12 hours), and stoichiometric ratios to achieve >80% yield. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C3, ester at C5) and absence of regioisomers .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 222.96 for CHBrNO) .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, confirming planarity of the oxadiazole ring and bromine orientation .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

- A bioisostere for carboxylic acid groups in drug design, enhancing metabolic stability .

- A versatile intermediate for synthesizing antiproliferative, antimicrobial, or anti-inflammatory agents via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

- A probe for studying enzyme inhibition (e.g., phosphodiesterases) due to its electrophilic bromine moiety .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing oxadiazole ring activates the C3 bromine for Pd-catalyzed couplings (e.g., with arylboronic acids), but steric hindrance from the ester group at C5 can reduce reaction efficiency. Computational studies (DFT) suggest that electron-deficient ligands (e.g., XPhos) enhance oxidative addition rates by lowering the activation barrier . Contrasting yields in Suzuki reactions (40–85%) highlight the need for tailored catalysts and solvent systems (e.g., DME/HO vs. THF) .

Q. What strategies resolve contradictory bioactivity data for oxadiazole derivatives in different assay systems?

Discrepancies in IC values (e.g., cancer cell lines vs. bacterial models) often arise from differential membrane permeability or off-target effects. Mitigation strategies include:

- Metabolic stability assays (e.g., microsomal incubation) to assess compound degradation .

- Proteomics profiling to identify non-canonical targets .

- Structural analogs : Comparing Methyl 3-bromo derivatives with ethyl or tert-butyl esters clarifies the role of lipophilicity in activity .

Q. How can crystallographic data from SHELX refinements improve SAR (Structure-Activity Relationship) models for oxadiazole-based inhibitors?

SHELX-derived bond parameters (e.g., C-Br bond length ~1.89 Å) correlate with halogen-bonding potential in enzyme active sites. For example, shorter C-Br bonds enhance binding to kinase ATP pockets, as validated in kinase inhibition assays (IC improvements of 3–10×) . Advanced refinements using twin detection and anisotropic displacement parameters reduce model bias, ensuring accurate SAR predictions .

Q. What are the stability challenges of this compound under aqueous or thermal conditions, and how are they addressed?

The ester group is prone to hydrolysis in aqueous media (pH > 7), while the oxadiazole ring decomposes above 150°C. Stabilization methods include:

- Lyophilization : Storage at 2–8°C under inert gas (Ar/N) extends shelf life .

- Prodrug design : Replacing the methyl ester with tert-butyl or pivaloyloxymethyl groups reduces hydrolysis in physiological buffers .

- Kinetic studies : Arrhenius plots (25–100°C) identify degradation pathways, guiding formulation adjustments .

Methodological Considerations

- Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected adducts), tandem MS/MS or N-labeled analogs clarify structural assignments .

- Scale-Up Challenges : Pilot-scale reactions (10–100 g) require flow chemistry setups to maintain heat dissipation and minimize exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.